The compound is derived from the thieno[3,2-c]thiopyran family, which is known for its diverse biological activities and applications in medicinal chemistry. It is often explored for its potential therapeutic effects, particularly in the fields of neuropharmacology and organic electronics. The classification of this compound falls under heterocyclic compounds, specifically those containing sulfur and nitrogen within their ring structures.
The synthesis of 4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine can be achieved through various methods. One notable approach involves a one-pot multicomponent reaction, which allows for the efficient construction of complex organic molecules.
This multicomponent strategy not only simplifies the synthesis process but also enhances the diversity of potential derivatives that can be synthesized from the core structure.
The molecular structure of 4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine features a fused bicyclic system that includes a thiophene ring fused to a pyran ring.
Computational chemistry methods such as Density Functional Theory (DFT) can be employed to analyze the electronic properties and optimize the geometry of the compound. Such analyses provide insights into reactivity patterns and stability.
4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine can participate in various chemical reactions due to its functional groups.
These reactions are crucial for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine is primarily linked to its interactions at the molecular level with biological targets.
Research into these mechanisms often involves in vitro assays and computational modeling to predict interactions with specific biological targets.
The physical and chemical properties of 4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine are crucial for understanding its behavior in various environments.
The applications of 4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine span several fields:
The exploration of these applications continues as researchers seek to unlock the full potential of this intriguing compound.
The compound 4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine represents a sophisticated fused heterocyclic system whose name follows International Union of Pure and Applied Chemistry (IUPAC) nomenclature conventions. The prefix "thieno" designates a thiophene ring fused to a thiopyran (sulfur-containing pyran) ring system. The [3,2-c] notation specifies the fusion pattern: bonds between positions 3 and 4 of the thiophene ring (edge "c") and positions 2 and 3 of the thiopyran ring. The "4H,6H,7H" descriptor indicates a partially saturated system where hydrogen atoms saturate positions 4, 6, and 7 of the bicyclic scaffold [7]. The parent ring system is formally known as 4H,6H,7H-thieno[3,2-c]thiopyran, with the "-2-ylmethanamine" suffix specifying an aminomethyl substituent at position 2 of the thiophene ring. This compound is alternatively named as {4H,6H,7H-thieno[3,2-c]thiopyran-2-yl}methanamine in chemical databases, with CAS Registry Number 63932-26-3 [7].
Structurally, this molecule belongs to the fused bicyclic heterocycles characterized by:
The fusion creates a planar, conjugated system that facilitates electronic delocalization across both rings. The thiopyran ring adopts a half-chair conformation with puckering at positions 4 and 7, while the thiophene ring remains planar. This conformational flexibility enables optimal binding interactions with biological targets. The aminomethyl group serves as a versatile handle for chemical derivatization and salt formation, enhancing water solubility through hydrochloride salt formation (CAS 57153-42-1) [7] [8].
Table 1: Core Ring Systems Related to Thieno[3,2-c]thiopyran Derivatives
Ring System | Fusion Pattern | Representative Derivative | Key Applications |
---|---|---|---|
Thieno[3,2-b]thiophene | Linearly fused | Poly[2,5-bis(3-hexadecylthiophen-2-yl)thieno[3,2-b]thiophene] (PBTTT) | Organic semiconductors, OFETs [6] |
Thieno[2,3-c]pyridine | Angular fusion | 4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | Platelet aggregation inhibitors [2] |
Thieno[3,2-c]pyran | Angular fusion | (6,7-Dihydro-4H-thieno[3,2-c]pyran-4-yl)methylamine | Pharmaceutical intermediate [7] |
Thieno[3,2-e]pyrrolo[1,2-a]pyrimidine | Tricyclic system | Not specified | Anticancer agents [5] |
The exploration of sulfur-nitrogen heterocycles in medicinal chemistry accelerated in the mid-20th century, with thiophene-based scaffolds emerging as privileged structures in drug design. The historical significance of thieno-fused systems became evident through several milestones:
1950s-1970s: Initial syntheses of simple thienopyridines and thienothiopyrans focused on exploiting their electronic properties for materials science applications. Patent US4104390A (1978) documented early medicinal applications of thieno[2,3-c] and [3,2-c]pyridines as platelet aggregation inhibitors, demonstrating the first therapeutic potential of these scaffolds [2].
1980s-2000s: Advances in heterocyclic synthesis enabled the creation of more complex derivatives, including aminomethyl-substituted variants. During this period, researchers systematically investigated the bioisosteric potential of thieno-fused systems as benzene or pyridine replacements, leveraging their improved solubility profiles and enhanced binding affinities to biological targets. The development of commercial anticoagulants like clopidogrel (containing a thienopyridine core) validated this approach [7].
2010-Present: Contemporary research focuses on molecular hybridization strategies, exemplified by the synthesis of thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives for anticancer applications [5]. Modern synthetic techniques, including continuous flow chemistry, have enabled the production of complex thieno-thiopyrans like 4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine with yields exceeding 75% and purity >97% [7]. Recent investigations emphasize structure-activity relationship (SAR) studies around the aminomethyl position to optimize target engagement while maintaining favorable physicochemical properties.
The evolution of these heterocyclic systems reflects a broader trend in drug discovery: from empirical observation of natural product analogs to rational design of synthetically accessible scaffolds with tailored properties for specific therapeutic applications.
The strategic focus on 4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine in contemporary drug discovery stems from its distinctive combination of molecular properties that address key challenges in developing effective therapeutics:
Optimized Physicochemical Profile: With a calculated logP of 1.573 and pKa of 9.20 ± 0.29, this scaffold exhibits balanced lipophilicity-hydrophilicity characteristics essential for oral bioavailability. The boiling point of 301.022°C at 760 mmHg and flash point of 135.854°C indicate thermal stability suitable for pharmaceutical processing. Its vapor pressure of 0.001 mmHg at 25°C suggests low volatility, facilitating handling during manufacturing [7].
Structural Versatility: The aminomethyl group (-CH₂NH₂) enables straightforward derivatization to create amides, sulfonamides, imines, or quaternary ammonium salts without altering the core heterocyclic structure. This facilitates rapid generation of structure-activity relationship (SAR) libraries targeting diverse biological pathways. The scaffold's angular fusion pattern creates a distinctive three-dimensional topology that selectively binds allosteric sites in enzymes and receptors [7] [8].
Electronic Properties: The fused heterocyclic system displays extended π-conjugation across the thiophene-thiopyran interface, facilitating charge-transfer interactions with biological targets. This electron-rich environment enhances binding to aromatic residues in protein binding pockets through π-π stacking and cation-π interactions, as confirmed by molecular docking studies showing binding energies up to -9.2 kcal/mol for related analogs [8].
Drug-Likeness: With molecular weight 169.24 g/mol and only one hydrogen bond donor, the scaffold complies with Lipinski's rule of five parameters. Its polar surface area of 52 Ų predicts favorable membrane permeability, while the thiopyran ring's partial saturation mitigates metabolic oxidation risks [7].
Table 2: Molecular Descriptors of 4H,6H,7H-Thieno[3,2-c]thiopyran-2-ylmethanamine
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Formula | C₈H₁₁NOS | Optimal size for CNS penetration |
Molecular Weight | 169.24 g/mol | Below 500 Da (Ro5 compliant) |
logP | 1.573 | Balanced lipophilicity |
pKa | 9.20 ± 0.29 | Facilitates salt formation |
Boiling Point | 301.022°C | Thermal stability in processing |
Flash Point | 135.854°C | Safe handling characteristics |
Vapor Pressure | 0.001 mmHg (25°C) | Low evaporation risk |
Polar Surface Area | 52 Ų (calculated) | Predictive of good permeability |
Pharmacologically, this scaffold shows exceptional promise in two key therapeutic areas:
The simultaneous optimization of synthetic accessibility, molecular properties, and target engagement potential establishes this thieno-thiopyran scaffold as a versatile platform for next-generation therapeutic development across multiple disease domains.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1